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Abstract

0-304 is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein
kinase) activator that has demonstrated significant potential in preclinical and clinical studies
for the treatment of type 2 diabetes (T2D) and associated metabolic and cardiovascular
complications. Unlike indirect AMPK activators, O-304 exerts its effect by suppressing the
dephosphorylation of the catalytically critical threonine 172 (Thr172) on the AMPK a-subunit,
thereby maintaining a sustained state of AMPK activation.[1] This whitepaper provides an in-
depth technical overview of the discovery, mechanism of action, and development of O-304,
summarizing key preclinical and clinical findings. It includes detailed experimental protocols for
pivotal assays and visual representations of the relevant biological pathways and experimental
workflows.

Introduction: The Role of AMPK in Metabolic
Homeostasis

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central
role in regulating metabolic homeostasis.[2] It is a heterotrimeric enzyme composed of a
catalytic a subunit and regulatory 3 and y subunits. AMPK is activated in response to an
increase in the cellular AMP:ATP ratio, which signifies a state of low energy. Once activated,
AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy
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balance by promoting catabolic processes (e.g., glucose uptake and fatty acid oxidation) and
inhibiting anabolic processes (e.g., protein and lipid synthesis).

Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for
metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.
Pharmacological activation of AMPK can mimic the beneficial effects of exercise and caloric
restriction.

Discovery of O-304: A Novel Pan-AMPK Activator

0-304 was identified through a cellular screening process designed to discover compounds
that could increase the phosphorylation of AMPK at Thr172 without depleting cellular ATP
levels.[3] This approach distinguished 0-304 from indirect AMPK activators like metformin,
which primarily act by increasing the cellular AMP:ATP ratio.

Mechanism of Action

0-304's unique mechanism of action involves the direct suppression of protein phosphatase 2C
(PP2C)-mediated dephosphorylation of phospho-AMPK at the Thrl172 residue.[1] This inhibitory
action on the phosphatase maintains AMPK in its active, phosphorylated state, leading to
sustained downstream signaling.[1] This mode of action makes 0-304 a pan-AMPK activator,
as it is effective across different AMPK heterotrimer isoforms.
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Figure 1: Mechanism of Action of O-304.

Preclinical Development
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In Vitro Studies

0-304 demonstrated the ability to increase the phosphorylation of AMPK and its downstream

target, acetyl-CoA carboxylase (ACC), in a dose-dependent manner in various human cell

lines, including skeletal myotubes, hepatocytes, and preadipocytes.

In Vivo Studies in Animal Models

Preclinical studies in diet-induced obese (DIO) mice revealed that O-304 treatment led to

significant improvements in metabolic parameters.

In DIO mice, oral administration of O-304 prevented and reversed hyperglycemia,

hyperinsulinemia, and insulin resistance. These effects were associated with increased glucose

uptake in skeletal muscle.

Parameter Vehicle 0-304 % Change p-value
Fasting Plasma Attenuated
Increased _ - <0.05
Glucose increase
) ) Attenuated
Fasting Insulin Increased ) - <0.05
increase
Attenuated
HOMA-IR Increased ] - <0.05
increase
Skeletal Muscle )
Baseline Increased - <0.05

Glucose Uptake

Table 1:
Summary of
Preclinical
Efficacy of O-304
in Diet-Induced

Obese Mice.

0-304 treatment in DIO mice also resulted in beneficial cardiovascular effects, including

improved left ventricular stroke volume and increased microvascular perfusion, without

inducing cardiac hypertrophy.
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Clinical Development
Phase | Clinical Trials

Phase | studies in healthy volunteers demonstrated that O-304 was safe and well-tolerated,
with predictable pharmacokinetics.

Phase lla "TELLUS" Clinical Trial

A 28-day, randomized, double-blind, placebo-controlled Phase Ila proof-of-concept study,
known as the TELLUS trial, was conducted in patients with type 2 diabetes who were on a
stable dose of metformin. The study evaluated the efficacy, safety, and tolerability of O-304.

After 28 days of treatment, O-304 demonstrated statistically significant improvements in several
key metabolic and cardiovascular endpoints compared to placebo.
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Change from

. Placebo Group 0-304 Group ] p-value (vs.
Endpoint Baseline (O- .
(n=24) (n=25) baseline)
304)
Fasting Plasma )
-0.1 mM -0.6 mM Reduction <0.05
Glucose (FPG)
No significant Significant Improvement in
HOMA-IR _ _ _ o 0.0097
change reduction insulin sensitivity
Diastolic Blood No significant Significant )
) Reduction <0.05
Pressure change reduction
Systolic Blood No significant Relative )
_ Reduction <0.05
Pressure change reduction
Microvascular o o
) No significant Significant
Perfusion (Calf ) Improvement <0.05
change increase
Muscle)
Table 2: Key
Efficacy

Outcomes from
the Phase lla
TELLUS Trial of
0-304 in Type 2
Diabetes

Patients.

0-304 was well-tolerated in the Phase lla trial, with no serious adverse events reported.

Experimental Protocols
Western Blotting for p-AMPK and p-ACC

This protocol describes the methodology used to assess the phosphorylation status of AMPK
and its downstream target ACC in cell lysates or tissue homogenates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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